![molecular formula C16H15N3O5 B12504742 1-(2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504742.png)
1-(2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(4-アセトアミドフェニル)カルバモイル]メチル}-6-オキソピリジン-3-カルボン酸は、ピリジン環とアセトアミドフェニル基を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
1-{[(4-アセトアミドフェニル)カルバモイル]メチル}-6-オキソピリジン-3-カルボン酸の合成には、いくつかのステップが必要です。一般的な合成ルートには、以下のステップが含まれます。
アセトアミドフェニル基の形成: このステップでは、アニリンを無水酢酸でアシル化して4-アセトアミドフェニルを形成します。
ピリジンとのカップリング: 次に、4-アセトアミドフェニル基を、ホスゲンやカルボニルジイミダゾールなどの試薬を使用して、カルバモイル化反応によってピリジン誘導体とカップリングします。
酸化: 最後のステップでは、カップリングした生成物を酸化してカルボン酸基を導入します。
工業生産方法には、同様のステップが含まれる場合がありますが、連続フロー反応器や自動システムの使用など、大規模合成に最適化されており、高収率と高純度を保証しています。
化学反応の分析
1-{[(4-アセトアミドフェニル)カルバモイル]メチル}-6-オキソピリジン-3-カルボン酸は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化して、対応する酸化生成物を形成できます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して、カルボニル基を還元することができます。
置換: この化合物は、特にアセトアミドフェニル基で、ハロゲンやアルキル化剤などの試薬を使用して、求核置換反応を起こすことができます。
これらの反応で使用される一般的な試薬と条件には、ジクロロメタンなどの有機溶媒、パラジウムカーボンなどの触媒、室温から還流条件までの反応温度が含まれます。
科学研究への応用
1-{[(4-アセトアミドフェニル)カルバモイル]メチル}-6-オキソピリジン-3-カルボン酸には、いくつかの科学研究への応用があります。
化学: 特に新しい医薬品や農薬の開発において、有機合成の構成要素として使用されます。
生物学: この化合物は、抗菌作用や抗炎症作用など、潜在的な生物活性を研究されています。
医学: がんや感染症など、さまざまな疾患に対する治療薬としての可能性を探る研究が進められています。
産業: この化合物は、そのユニークな化学的特性により、ポリマーやコーティングなどの新素材の開発に使用されています。
科学的研究の応用
1-{[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
1-{[(4-アセトアミドフェニル)カルバモイル]メチル}-6-オキソピリジン-3-カルボン酸の作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素や受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらすことができます。たとえば、炎症や微生物の増殖に関与する特定の酵素の活性を阻害することにより、治療効果を発揮する可能性があります。
類似化合物の比較
1-{[(4-アセトアミドフェニル)カルバモイル]メチル}-6-オキソピリジン-3-カルボン酸は、以下のような他の類似化合物と比較することができます。
4-アセトアミドフェニル誘導体: これらの化合物は、アセトアミドフェニル基を共有しており、同様の生物活性を有する可能性があります。
ピリジンカルボン酸: これらの化合物は、ピリジン環とカルボン酸基を共有しており、さまざまな化学的および生物学的用途で使用されています。
カルバモイル化合物: これらの化合物は、カルバモイル基を含んでおり、その潜在的な治療特性について研究されています。
1-{[(4-アセトアミドフェニル)カルバモイル]メチル}-6-オキソピリジン-3-カルボン酸の独自性は、これらの官能基を組み合わせたものであり、これが独特の化学的および生物学的特性をもたらします。
類似化合物との比較
1-{[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:
4-Acetamidophenyl derivatives: These compounds share the acetamidophenyl group and may have similar biological activities.
Pyridine carboxylic acids: These compounds share the pyridine ring and carboxylic acid group, and are used in various chemical and biological applications.
Carbamoyl compounds: These compounds contain the carbamoyl group and are studied for their potential therapeutic properties.
The uniqueness of 1-{[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C16H15N3O5 |
|---|---|
分子量 |
329.31 g/mol |
IUPAC名 |
1-[2-(4-acetamidoanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H15N3O5/c1-10(20)17-12-3-5-13(6-4-12)18-14(21)9-19-8-11(16(23)24)2-7-15(19)22/h2-8H,9H2,1H3,(H,17,20)(H,18,21)(H,23,24) |
InChIキー |
YVGHMXVKTUMQOX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


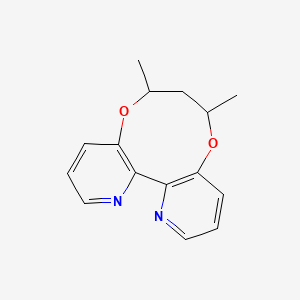
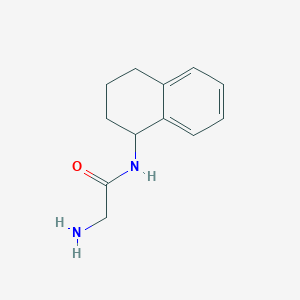
![1-(5,5-Dioxido-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazin-6-yl)ethanone](/img/structure/B12504680.png)
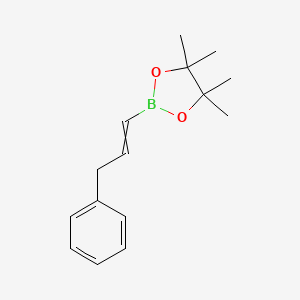
![1-{4-[4-({1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B12504691.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504698.png)
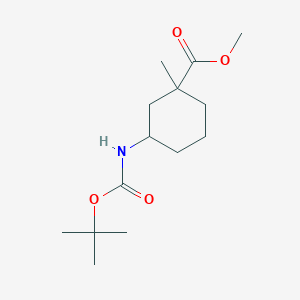

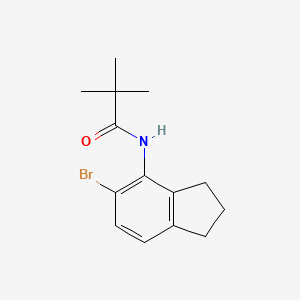
![methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4-methylbenzoate](/img/structure/B12504724.png)


![3-methyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12504745.png)
![2-Pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12504748.png)
